molecular formula C15H18N2OS2 B11589163 (5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11589163
M. Wt: 306.5 g/mol
InChI Key: AYOMMTVPKBYFPR-JYRVWZFOSA-N
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Description

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 2-amino-3-methylpiperidine in the presence of a base to form the intermediate. This intermediate is then cyclized with a thioamide to yield the final thiazole ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and piperidine rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-methylpiperidin-1-yl)-5-[(2-thienyl)methylidene]-1,3-thiazol-4(5H)-one
  • (5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylfuran-2-yl)methylidene]-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is unique due to the presence of the 3-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C15H18N2OS2/c1-10-4-3-6-17(9-10)15-16-14(18)13(20-15)8-12-11(2)5-7-19-12/h5,7-8,10H,3-4,6,9H2,1-2H3/b13-8-

InChI Key

AYOMMTVPKBYFPR-JYRVWZFOSA-N

Isomeric SMILES

CC1CCCN(C1)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=CS3)C)S2

Origin of Product

United States

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